molecular formula C22H23N3O5 B11157215 (2S)-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}(phenyl)ethanoic acid

(2S)-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11157215
M. Wt: 409.4 g/mol
InChI Key: UJBMHCCYDWVSNI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a quinazoline core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a quinazoline derivative with a hexanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

2-[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]-2-PHENYLACETIC ACID stands out due to its unique combination of a quinazoline core with a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C22H23N3O5/c26-18(24-19(21(28)29)15-9-3-1-4-10-15)13-5-2-8-14-25-20(27)16-11-6-7-12-17(16)23-22(25)30/h1,3-4,6-7,9-12,19H,2,5,8,13-14H2,(H,23,30)(H,24,26)(H,28,29)/t19-/m0/s1

InChI Key

UJBMHCCYDWVSNI-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.